molecular formula C8H11NO B586940 DL-Phenylethanolamine-d5 CAS No. 1794754-48-5

DL-Phenylethanolamine-d5

Cat. No.: B586940
CAS No.: 1794754-48-5
M. Wt: 142.213
InChI Key: ULSIYEODSMZIPX-RALIUCGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Phenylethanolamine-d5 can be synthesized by reacting deuterated benzyl cyanide with lithium aluminum deuteride (LiAlD4) to produce deuterated benzylamine. This intermediate is then subjected to a reduction reaction to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

DL-Phenylethanolamine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DL-Phenylethanolamine-d5 is widely used in scientific research, including:

    Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: In metabolic studies to trace the pathways of phenylethanolamine metabolism.

    Medicine: In pharmacokinetic studies to understand the distribution and elimination of phenylethanolamine derivatives.

    Industry: In the development of new drugs and therapeutic agents

Mechanism of Action

DL-Phenylethanolamine-d5 exerts its effects by interacting with adrenergic receptors, particularly the beta-adrenergic receptors. It mimics the action of endogenous catecholamines like norepinephrine and epinephrine, leading to various physiological responses such as increased heart rate and vasoconstriction. The deuterium atoms in this compound may alter its binding affinity and metabolic stability compared to the non-deuterated form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Phenylethanolamine-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in various scientific studies .

Properties

CAS No.

1794754-48-5

Molecular Formula

C8H11NO

Molecular Weight

142.213

IUPAC Name

2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol

InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/i1D,2D,3D,4D,5D

InChI Key

ULSIYEODSMZIPX-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)C(CN)O

Synonyms

α-(Aminomethyl)benzenemethanol-d5;  α-(Aminomethyl)benzyl Alcohol-d5;  Bisnorephedrine-d5;  (RS)-2-Amino-1-phenylethanol-d5;  (±)-1-Phenylethanolamine-d5;  (±)-2-Amino-1-phenylethanol-d5;  (±)-Phenylethanolamine-d5;  (±)-α-Phenylglycinol-d5;  β-Hydroxyphen

Origin of Product

United States

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